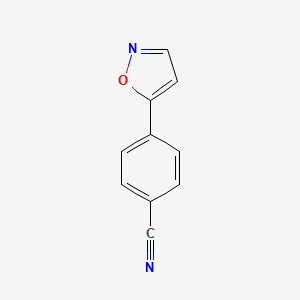

4-(5-Isoxazolyl)benzonitrile

Description

Significance of Isoxazole (B147169) and Benzonitrile (B105546) Heterocycles in Contemporary Chemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery. acs.orgnih.gov Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govespublisher.com The isoxazole nucleus is a key component in several commercially available drugs, highlighting its therapeutic relevance. The versatility of the isoxazole ring allows for structural modifications that can fine-tune the pharmacological profile of a molecule. nih.gov

Similarly, the benzonitrile group, a benzene (B151609) ring substituted with a cyano (-C≡N) function, plays a crucial role in medicinal chemistry. cymitquimica.com The nitrile group is a strong electron-withdrawing group and can participate in various chemical transformations, making it a valuable synthon in the development of new therapeutic agents. cymitquimica.com Its presence in a molecule can influence pharmacokinetic properties and binding interactions with biological targets.

Rationale for Academic Investigation into the 4-(5-Isoxazolyl)benzonitrile Molecular Architecture

The specific arrangement of the isoxazole and benzonitrile rings in this compound has been a subject of academic and industrial research primarily due to its role as a key intermediate in the synthesis of complex and biologically active molecules. A notable example is its use in the preparation of the potent and selective VEGF-R2 kinase inhibitor, JNJ-17029259. acs.orgnih.gov

Vascular endothelial growth factor (VEGF) and its receptor (VEGF-R2) are critical mediators of angiogenesis, the formation of new blood vessels, a process implicated in tumor growth and metastasis. acs.org Therefore, inhibitors of VEGF-R2 are promising anti-cancer agents. The synthesis of JNJ-17029259 utilizes this compound as a pivotal building block. acs.org The isoxazole ring in this precursor is relatively stable to certain reaction conditions while the benzonitrile group allows for further chemical modifications to construct the final complex structure of the inhibitor. acs.org

A published scalable synthesis of JNJ-17029259 highlights the importance of this compound. The synthesis commences with the commercially available 4-acetylbenzonitrile (B130643), which is converted to the target isoxazole. acs.org This isoxazole-containing nitrile then undergoes a cerium-mediated addition of a methyl group to the nitrile, a challenging transformation due to the sensitivity of the isoxazole ring to certain reagents. acs.org The successful development of a robust and scalable method for this conversion underscores the value of this compound as a key synthetic intermediate. acs.orgnih.gov

While direct biological activity data for this compound is not extensively reported in the public domain, its significance is firmly established through its successful application in the synthesis of a promising anti-angiogenic drug candidate. The investigation into its synthesis and reactivity is therefore driven by the need for efficient routes to access valuable and complex therapeutic agents.

Research Findings on this compound

The following table summarizes key information regarding the synthesis and application of this compound.

| Aspect | Details | Reference |

| Starting Material for Synthesis | 4-Acetylbenzonitrile | acs.org |

| Key Transformation | Conversion of the nitrile group to a cumylamine (B32423) derivative using MeLi-CeCl3 under ultrasound mediation. | acs.orgnih.gov |

| Significance | Key precursor in the synthesis of the VEGF-R2 kinase inhibitor JNJ-17029259. | acs.orgnih.gov |

| CAS Number | 314267-83-9 |

Structure

3D Structure

Properties

Molecular Formula |

C10H6N2O |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

4-(1,2-oxazol-5-yl)benzonitrile |

InChI |

InChI=1S/C10H6N2O/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H |

InChI Key |

SRPVCXLVJQBLLQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C#N)C2=CC=NO2 |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=NO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 5 Isoxazolyl Benzonitrile

Synthetic Pathways to the 4-(5-Isoxazolyl)benzonitrile Core

The construction of the this compound framework can be achieved through several strategic synthetic routes. These methods primarily focus on the formation of the five-membered isoxazole (B147169) ring, either by building it onto a pre-existing cyanophenyl precursor or by assembling the entire structure from acyclic starting materials.

The formation of the isoxazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods having been established. These approaches can be broadly categorized into cycloaddition reactions and cyclocondensation reactions.

One of the most powerful and widely utilized methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction. researchgate.netmdpi.com This reaction involves the concertedly proceeding addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne or an alkene. mdpi.comnih.gov For the synthesis of this compound, the key 1,3-dipole is 4-cyanobenzonitrile oxide.

This reactive intermediate is commonly generated in situ from 4-cyanobenzaldoxime. The aldoxime is first halogenated to form the corresponding hydroximoyl halide, which is then treated with a base to induce dehydrohalogenation, yielding the nitrile oxide. nuph.edu.ua The generated 4-cyanobenzonitrile oxide is immediately trapped by a suitable dipolarophile. The reaction with acetylene (B1199291) gas provides a direct route to the desired 5-substituted isoxazole ring, affording this compound.

| Step | Reactant 1 | Reactant 2 | Reagent | Product |

| 1 | 4-Cyanobenzaldehyde | Hydroxylamine (B1172632) | Base (e.g., Pyridine) | 4-Cyanobenzaldoxime |

| 2 | 4-Cyanobenzaldoxime | Acetylene | Halogenating agent (e.g., NCS), then Base (e.g., Et3N) | This compound |

This table outlines a representative two-step sequence for the synthesis of this compound using a 1,3-dipolar cycloaddition strategy.

An alternative and equally important classical approach to isoxazole synthesis is the cyclocondensation reaction of a suitable three-carbon precursor with hydroxylamine. rsc.org This method involves the reaction of hydroxylamine (or its salts) with an α,β-unsaturated ketone or a 1,3-dicarbonyl compound. The initial reaction is typically a nucleophilic addition of hydroxylamine to the carbonyl group, followed by condensation and cyclization to form the isoxazole ring.

To synthesize this compound via this route, a precursor such as 1-(4-cyanophenyl)prop-2-en-1-one (a chalcone (B49325) derivative) or 3-(4-cyanophenyl)-3-oxopropanal would be required. The reaction of these precursors with hydroxylamine hydrochloride in the presence of a base leads to the formation of the target isoxazole through a dehydrative cyclization process.

A highly effective strategy for constructing this compound utilizes the readily available starting material, 4-acetylbenzonitrile (B130643). This approach first converts the acetyl group into a three-carbon chain suitable for cyclization with hydroxylamine, effectively applying the cyclocondensation methodology described previously.

A common and efficient way to achieve this is by reacting 4-acetylbenzonitrile with an acetal (B89532) of N,N-dimethylformamide, such as N,N-dimethylformamide dimethyl acetal (DMFDMA). This reaction forms an enaminone, specifically (E)-3-(dimethylamino)-1-(4-cyanophenyl)prop-2-en-1-one. This intermediate contains the requisite three-carbon skeleton and appropriate functionalization for isoxazole ring formation. Subsequent treatment of this enaminone with hydroxylamine hydrochloride results in the displacement of the dimethylamino group and cyclization to yield this compound in good yields.

| Step | Starting Material | Reagent | Intermediate | Final Product |

| 1 | 4-Acetylbenzonitrile | N,N-Dimethylformamide dimethyl acetal (DMFDMA) | (E)-3-(dimethylamino)-1-(4-cyanophenyl)prop-2-en-1-one | - |

| 2 | (E)-3-(dimethylamino)-1-(4-cyanophenyl)prop-2-en-1-one | Hydroxylamine Hydrochloride | - | This compound |

This table summarizes the two-step synthesis of this compound starting from 4-acetylbenzonitrile.

Classical and Contemporary Approaches to Isoxazole Ring Formation

Functional Group Interconversions and Derivatization at the Benzonitrile (B105546) Moiety

The benzonitrile group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles such as organometallic reagents. masterorganicchemistry.com While Grignard and organolithium reagents can add to nitriles, these reactions can sometimes be sluggish or complicated by side reactions. nih.gov The use of cerium(III) chloride as an additive has been shown to significantly enhance the reactivity and efficiency of organometallic additions to carbonyls and related functional groups. iupac.orgresearchgate.net

This methodology can be applied to the synthesis of cumylamine (B32423) derivatives from this compound. The transformation involves the double addition of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, across the carbon-nitrogen triple bond of the nitrile. The presence of anhydrous cerium(III) chloride is crucial; it is believed to generate a more reactive organocerium species or to activate the nitrile group by coordination, thereby facilitating the nucleophilic attack. iupac.orgrsc.org The reaction proceeds through a dimetallo-imine intermediate, which, upon a second addition of the methyl nucleophile and subsequent acidic workup, yields the tertiary carbinamine, 2-(4-(isoxazol-5-yl)phenyl)propan-2-amine.

| Reactant | Organometallic Reagent | Additive | Reaction Type | Product Class |

| This compound | Methylmagnesium Bromide (2+ eq.) | Anhydrous Cerium(III) Chloride | Double Nucleophilic Addition | Cumylamine Derivative |

This table illustrates the key components for the cerium-mediated transformation of this compound into a cumylamine derivative.

Nitrile Hydrolysis and Reduction Pathways

The benzonitrile portion of the molecule serves as a key site for synthetic modification. The carbon-nitrogen triple bond can undergo both hydrolysis to yield carboxylic acid derivatives and reduction to produce primary amines.

Nitrile Hydrolysis: The hydrolysis of nitriles can be conducted under either acidic or basic conditions, typically proceeding through an amide intermediate. chemistrysteps.com In the context of this compound, acidic hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for nucleophilic attack by water. organicchemistrytutor.comlumenlearning.com Subsequent proton transfers and tautomerization lead to the formation of 4-(5-Isoxazolyl)benzamide. Under harsh acidic conditions with prolonged heating, this amide intermediate is further hydrolyzed to yield 4-(5-Isoxazolyl)benzoic acid and an ammonium (B1175870) salt. chemistrysteps.combyjus.com

Conversely, base-catalyzed hydrolysis begins with the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This process also forms the 4-(5-Isoxazolyl)benzamide intermediate. Milder basic conditions may allow for the isolation of this amide. organicchemistrytutor.comyoutube.com However, more vigorous conditions, such as elevated temperatures, will drive the reaction forward to produce the carboxylate salt, 4-(5-isoxazolyl)benzoate, which upon acidic workup yields the final carboxylic acid. chemistrysteps.com

Nitrile Reduction: The nitrile group can be reduced to a primary amine, [4-(5-Isoxazolyl)phenyl]methanamine, using several established methods. Catalytic hydrogenation is a common and efficient route, employing hydrogen gas in the presence of metal catalysts like Raney nickel, palladium, or platinum. wikipedia.orgacsgcipr.org This process may sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the primary amine product with the intermediate imine. acsgcipr.org

Alternatively, stoichiometric reducing agents offer another pathway. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk Other reagents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction, yielding the corresponding aldehyde, 4-(5-isoxazolyl)benzaldehyde, after hydrolysis of the intermediate imine. wikipedia.org

| Transformation | Reagents and Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Hydrolysis | H₃O⁺ (aq), Heat | 4-(5-Isoxazolyl)benzamide | 4-(5-Isoxazolyl)benzoic acid |

| 1. NaOH (aq), Heat 2. H₃O⁺ | 4-(5-Isoxazolyl)benzamide | 4-(5-Isoxazolyl)benzoic acid | |

| Reduction | H₂, Raney Ni or Pd/C | [4-(5-Isoxazolyl)phenyl]methanimine | [4-(5-Isoxazolyl)phenyl]methanamine |

| 1. LiAlH₄ in ether 2. H₂O | Imine-aluminate complex | [4-(5-Isoxazolyl)phenyl]methanamine | |

| 1. DIBAL-H in toluene (B28343) 2. H₂O | Imine | 4-(5-Isoxazolyl)benzaldehyde |

Reactivity and Transformations of the Isoxazole Nucleus

The isoxazole ring, while aromatic, possesses unique reactivity that allows for various chemical transformations, including ring-opening, cycloaddition, and substitution reactions.

Ring-Opening Reactions

The isoxazole nucleus is susceptible to cleavage under certain conditions. A significant transformation is the reductive ring-opening, which can be accomplished through catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) or Raney Nickel. mdpi.com This reaction cleaves the weak N-O bond of the isoxazole ring, leading to the formation of a β-enaminone. mdpi.com For this compound, this would result in the formation of a cyanophenyl-substituted β-enaminone, a versatile intermediate for synthesizing other heterocyclic systems. mdpi.com Additionally, base-promoted ring-opening reactions have been reported for certain isoxazole derivatives, which can lead to the formation of different nitrile-containing products depending on the substitution pattern and reaction conditions. beilstein-journals.org

Further Cycloaddition Potentials

While isoxazoles are themselves typically synthesized via [3+2] cycloaddition reactions between a nitrile oxide and an alkene or alkyne, the isoxazole ring can, under specific circumstances, act as a precursor for a species that undergoes further cycloaddition. researchgate.netmdpi.com Certain substituted isoxazolones, for instance, can undergo a ring-opening reaction when treated with water or other reagents to generate a nitrile oxide intermediate in situ. researchgate.net This newly formed nitrile oxide is a highly reactive 1,3-dipole that can readily engage with available dipolarophiles (such as alkenes or alkynes) to form new isoxazole or isoxazoline (B3343090) rings. researchgate.net This pathway represents a transformation where the initial isoxazole structure is leveraged to create a different, more complex heterocyclic system.

Nucleophilic Substitution Reactions Involving Related Halogenated Derivatives

Introducing a halogen atom onto either the benzonitrile or isoxazole ring of the parent compound opens pathways for nucleophilic substitution reactions. Halogens on aromatic and heteroaromatic rings that are activated by electron-withdrawing groups, such as the nitrile group, are particularly susceptible to displacement by nucleophiles. nih.gov For a hypothetical derivative like 4-(4-chloro-5-isoxazolyl)benzonitrile or 3-chloro-4-(5-isoxazolyl)benzonitrile, the chlorine atom could be substituted by a range of nucleophiles. These reactions allow for the introduction of diverse functionalities onto the core structure.

| Halogenated Substrate (Example) | Nucleophile | Reagents/Conditions | Product |

|---|---|---|---|

| 4-(4-Chloro-5-isoxazolyl)benzonitrile | Amine (R-NH₂) | Base (e.g., K₂CO₃), Heat | 4-(4-Amino-5-isoxazolyl)benzonitrile |

| Alkoxide (R-O⁻) | NaOR in ROH | 4-(4-Alkoxy-5-isoxazolyl)benzonitrile | |

| Thiolate (R-S⁻) | NaSR in DMF | 4-(4-Alkylthio-5-isoxazolyl)benzonitrile |

Structure Activity Relationship Sar and Ligand Design Principles for 4 5 Isoxazolyl Benzonitrile Analogs

Principles of Scaffold Modification and their Influence on Biological Profiles

Scaffold modification is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's interaction with its biological target. For analogs of 4-(5-isoxazolyl)benzonitrile, several key principles guide these modifications to enhance their biological profiles.

One fundamental strategy is scaffold hopping or bioisosteric replacement , where parts of the molecule are replaced with structurally different but functionally similar groups. For instance, the isoxazole (B147169) ring itself can be considered a bioisostere for other five-membered heterocycles like pyrazole (B372694). This seemingly subtle change can significantly impact the compound's hydrogen bonding capacity and metabolic stability. In the development of kinase inhibitors, replacing a pyrazole core with an isoxazole moiety was a deliberate strategy to modulate selectivity. It was observed that the nitrogen of a pyrazole ring could form a hydrogen bond with the kinase hinge region. Swapping the pyrazole for an isoxazole, which is a weaker hydrogen bond acceptor, can reduce affinity for off-target kinases, thereby improving the selectivity profile of the compound. nih.gov

Another principle is rigidification of the scaffold. Flexible molecules can adopt numerous conformations, and only one may be the active conformation for binding to a target. By introducing conformational constraints, such as fusing rings or introducing bulky groups that limit rotation, the molecule can be locked into a more bioactive conformation. This can lead to an increase in potency and selectivity by reducing the entropic penalty of binding.

Furthermore, the introduction of specific functional groups to the scaffold is a common tactic to probe for additional binding interactions. For example, adding hydrogen bond donors or acceptors, or charged groups, can lead to new, favorable interactions with the target protein, thereby enhancing binding affinity. The strategic placement of substituents on both the benzonitrile (B105546) and isoxazole rings can exploit specific pockets and residues within the target's binding site.

Conformational Analysis and Molecular Recognition in Isoxazolylbenzonitrile Systems

The three-dimensional structure and conformational flexibility of this compound analogs are critical determinants of their molecular recognition by biological targets. The key conformational feature of this scaffold is the rotation around the single bond connecting the phenyl and isoxazole rings. This rotation dictates the relative orientation of the two aromatic systems, which is crucial for fitting into a protein's binding pocket.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the energy barrier for this rotation and to identify the most stable, low-energy conformations. For many biaryl systems, the planar or near-planar conformations are energetically favored, but steric hindrance from substituents can lead to twisted conformations being preferred. The specific dihedral angle between the phenyl and isoxazole rings in the bound state is a key aspect of molecular recognition.

Molecular recognition is the process by which the ligand (the isoxazolylbenzonitrile analog) binds to its biological target (e.g., an enzyme or receptor). This interaction is governed by a combination of non-covalent forces, including:

Hydrogen bonds: The nitrogen atom of the nitrile group and the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.

π-π stacking: The aromatic phenyl and isoxazole rings can engage in stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

Hydrophobic interactions: Nonpolar regions of the molecule can interact favorably with hydrophobic pockets in the target protein.

The precise geometry and electronic properties of the isoxazolylbenzonitrile scaffold allow it to present these interaction points in a specific spatial arrangement, leading to high-affinity and selective binding to its intended target.

Rational Design Strategies for Targeting Specific Biological Interactions

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target. For this compound analogs, several rational design strategies can be employed to optimize their interactions with specific targets.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography or NMR spectroscopy), SBDD can be a powerful approach. Molecular docking simulations can be used to predict how different analogs will bind to the active site of the target. This allows medicinal chemists to virtually screen libraries of compounds and to prioritize the synthesis of those with the most promising predicted binding modes and affinities. For example, docking studies can reveal unoccupied pockets in the binding site that can be targeted with appropriately designed substituents on the isoxazolylbenzonitrile scaffold to form new, potency-enhancing interactions.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD strategies can be utilized. These methods rely on the knowledge of other molecules that bind to the target of interest. A pharmacophore model can be developed, which is a three-dimensional arrangement of the essential features (e.g., hydrogen bond acceptors, aromatic rings) required for biological activity. New this compound analogs can then be designed to match this pharmacophore model. Quantitative Structure-Activity Relationship (QSAR) studies are another LBDD approach that aims to correlate physicochemical properties of the analogs with their biological activity, leading to predictive models that can guide the design of more potent compounds.

A practical example of rational design was the deliberate modification of a pyrazole-based kinase inhibitor scaffold to an isoxazole-based one. nih.gov The initial compound showed high potency but lacked selectivity against the p38 kinase. Recognizing that the pyrazole nitrogen was forming a key hydrogen bond, researchers rationally substituted it with an isoxazole to reduce this interaction and thereby decrease affinity for p38, which successfully improved the selectivity profile. nih.gov

Impact of Substitution Patterns on Modulatory Efficacy and Selectivity

The placement and nature of substituents on the this compound scaffold have a profound impact on the resulting analog's efficacy and selectivity. Systematic exploration of these substitution patterns is a core component of SAR studies.

Substitutions on the Benzonitrile Ring: Modifications to the benzonitrile ring can influence the molecule's electronic properties and allow for probing of different regions of the target's binding site. The nitrile group itself is often a key pharmacophoric element, potentially acting as a hydrogen bond acceptor or a bioisostere for other functional groups.

Substitutions on the Isoxazole Ring: The isoxazole ring offers multiple positions for substitution. As demonstrated in the development of c-Jun N-terminal kinase (JNK) inhibitors based on a related 4-(isoxazol-3-yl)pyridine scaffold, substitutions at the 5-position of the isoxazole ring can dramatically influence both potency and selectivity. nih.gov

The following table illustrates the SAR for substitutions at the 5-position of an isoxazole scaffold in a series of JNK inhibitors, highlighting the impact on potency against JNK3 and selectivity over the p38 kinase.

| Compound | R Group (at Isoxazole C5-position) | JNK3 IC50 (μM) | p38 IC50 (μM) | Selectivity (p38/JNK3) |

|---|---|---|---|---|

| 3 | -H | 0.035 | 0.076 | 2.2 |

| 15 | -Me | 0.015 | 0.246 | 16.4 |

| 16 | -Et | 0.018 | 0.144 | 8.0 |

| 17 | -iPr | 0.031 | 0.231 | 7.5 |

| 18 | -cPr | 0.019 | 0.126 | 6.6 |

| 27 | -Ph | 0.035 | >10 | >285 |

| 28 | 4-Fluorophenyl | 0.034 | >10 | >294 |

Data derived from a study on 4-(isoxazol-3-yl)pyridin-2-amino analogs as JNK inhibitors. nih.gov

This data clearly shows that while small alkyl groups like methyl (-Me) can enhance potency for JNK3, larger aryl groups like phenyl (-Ph) and 4-fluorophenyl dramatically improve selectivity by significantly reducing p38 inhibition. nih.gov This highlights a key principle: substituent effects on efficacy and selectivity are not always correlated, and careful optimization is required to achieve the desired biological profile. The introduction of a phenyl group at the R position leads to a greater than 285-fold selectivity for JNK3 over p38, demonstrating a successful rational design strategy to mitigate off-target activity. nih.gov

Advanced Characterization and Computational Approaches in 4 5 Isoxazolyl Benzonitrile Research

Spectroscopic Methodologies for Structural Confirmation and Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of 4-(5-isoxazolyl)benzonitrile, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

In ¹H NMR, the protons of the benzonitrile (B105546) ring are expected to appear as a set of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the isoxazole (B147169) ring would also produce distinct signals.

In ¹³C NMR, distinct signals are anticipated for the quaternary carbon of the nitrile group, the substituted and unsubstituted carbons of the benzonitrile ring, and the carbons of the isoxazole ring. The chemical shifts of these carbons provide definitive evidence for the molecular structure. For instance, spectral data for 4-(3-phenylisoxazol-5-yl)benzonitrile reveals the nitrile carbon signal and the distinct carbons of both the benzonitrile and isoxazole rings. rsc.org

Table 1: Illustrative ¹H NMR Data for a 4-(Isoxazolyl)benzonitrile Analog

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|

Table 2: Illustrative ¹³C NMR Data for a 4-(Isoxazolyl)benzonitrile Analog

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The most characteristic absorption band is the sharp, strong peak for the nitrile (C≡N) stretching vibration, typically appearing around 2230 cm⁻¹. Other significant absorptions would include C=N stretching of the isoxazole ring and C-H and C=C stretching vibrations of the aromatic rings. The IR spectrum of the related compound 4-(3-phenylisoxazol-5-yl)benzonitrile shows a prominent nitrile peak at 2230 cm⁻¹. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the benzonitrile and isoxazole rings is expected to result in characteristic absorption maxima in the UV region. Studies on benzonitrile have shown electronic transitions that are influenced by substituents, and similar effects would be anticipated for this compound.

Table 3: Key IR Absorption Frequencies for a 4-(Isoxazolyl)benzonitrile Analog

| Compound | Vibration | Wavenumber (cm⁻¹) |

|---|---|---|

| 4-(3-phenylisoxazol-5-yl)benzonitrile rsc.org | C≡N stretch | 2230 |

| C=C stretch | 1696 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation of benzonitrile and its derivatives often involves the loss of the nitrile group or cleavage of the heterocyclic ring, providing valuable data for structural confirmation. While specific mass spectrometry data for this compound is not detailed in the provided search results, analysis of related isoxazole derivatives confirms that the molecular ion peak is a key feature in their mass spectra.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of this compound in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of the molecular structure. Although a crystal structure for this compound itself has not been reported in the searched literature, studies on related isoxazolyl-derived compounds demonstrate the utility of this method in confirming molecular connectivity and stereochemistry. mdpi.com

Advanced Spectroscopic Methods for Vibrational and Rotational Analysis (e.g., Millimeter-wave, Far-Infrared)

Advanced spectroscopic techniques such as millimeter-wave and far-infrared spectroscopy can provide highly detailed information about the rotational and low-frequency vibrational modes of molecules. These methods are particularly powerful for small molecules in the gas phase and can yield precise data on molecular geometry and vibrational dynamics. While these specialized techniques have not been specifically applied to this compound in the available literature, they represent a potential avenue for future high-resolution structural studies.

Computational Chemistry for Predictive Modeling and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for complementing experimental data and providing deeper insights into the properties of this compound. DFT calculations can be used to:

Predict Molecular Geometry: Optimize the three-dimensional structure of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Simulate Spectroscopic Data: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These calculated spectra can aid in the assignment of experimental data. DFT has been successfully used to predict the vibrational spectra of benzonitrile derivatives. derpharmachemica.com

Analyze Electronic Structure: Determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic behavior. sphinxsai.comnih.gov

Investigate Reaction Mechanisms: Model potential reaction pathways to understand how the molecule is formed or how it interacts with other chemical species.

Studies on related isoxazole and benzonitrile derivatives have demonstrated the accuracy and predictive power of DFT methods in understanding their structural and electronic properties, indicating that these computational approaches would be highly valuable in the comprehensive characterization of this compound. nih.govdergipark.org.tr

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can determine a molecule's geometry, energy levels of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. researchgate.netnih.govirjweb.com For this compound, DFT calculations are crucial for understanding its stability, electronic properties, and sites susceptible to electrophilic or nucleophilic attack.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key parameter derived from DFT calculations. It indicates the chemical reactivity and kinetic stability of a molecule; a smaller gap suggests higher reactivity. irjweb.com Theoretical studies on various isoxazole derivatives have employed DFT functionals like B3LYP to calculate these parameters, providing insights into their potential pharmaceutical applications. researchgate.net For instance, analysis of newly synthesized isoxazole derivatives often includes DFT to optimize their geometrical structures and calculate electronic parameters to understand the effect of different substituents on chemical reactivity. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Isoxazole Derivatives (Note: Data is illustrative and based on various isoxazole derivatives, not this compound specifically)

| Derivative | DFT Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 3,5-diphenylisoxazole derivative | MPW1PW91/6-31G(d,p) | - | - | 1.07 - 6.50 |

| Quinazolinone-isoxazole hybrid | DFT/6-31G(d) | -5.87 | -0.73 | 5.14 |

| Generic Oxazole Derivative | B3LYP/6-311G++(d,p) | - | - | 0.2064 |

This table presents example data from computational studies on various isoxazole derivatives to illustrate the type of information generated by DFT calculations. researchgate.netirjweb.comnih.gov

DFT calculations also allow for the visualization of molecular electrostatic potential (MEP) maps, which show the charge distribution and are used to predict how a molecule will interact with other species.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org It is widely used in drug discovery to screen for potential inhibitors by predicting the binding affinity and mode of interaction of a ligand with the active site of a biological target, such as an enzyme or receptor. acs.orgnih.gov For this compound, docking studies could be employed to explore its potential as an inhibitor for various enzymes implicated in diseases like cancer or inflammation. nih.govespublisher.com

Following docking, Molecular Dynamics (MD) simulations are often performed. MD is a computer simulation method for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the stability of the ligand-protein complex over time, the conformational changes that may occur, and the key interactions that stabilize the binding. nih.govresearchgate.net

Studies on various isoxazole derivatives have successfully used these methods to rationalize their biological activity. For example, docking studies on isoxazole-carboxamide derivatives identified potent inhibitors of COX enzymes, with the binding modes revealing key hydrogen bonding and hydrophobic interactions. nih.gov Similarly, isoxazole derivatives have been docked against carbonic anhydrase and bacterial DNA topoisomerase to explain their inhibitory activity. acs.orgnih.gov The binding affinity is typically reported as a docking score or binding energy, with more negative values indicating stronger binding.

Table 2: Illustrative Molecular Docking Results for Isoxazole Derivatives against Biological Targets (Note: Data is illustrative and based on various isoxazole derivatives, not this compound specifically)

| Isoxazole Derivative | Target Protein | PDB ID | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues |

| Phenyl-isoxazole-carboxamide (A13) | COX-2 | --- | - | Arg513, Tyr385 |

| Isoxazole Derivative (AC2) | Carbonic Anhydrase | 1AZM | -15.07 | Thr199, His119 |

| Isoxazole-acridone (4a) | E. coli DNA Topoisomerase | 3FV5 | - | Stabilized by H-bonding and hydrophobic interactions |

| Isoxazole-piperazine derivative (13d) | --- | --- | - | --- |

This table showcases sample results from docking studies on different isoxazole-containing compounds to demonstrate how binding affinities and interactions are reported. acs.orgnih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing. rsc.org

To build a QSAR model for a series of compounds related to this compound, one would first calculate a variety of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound. Then, a statistical method, such as multiple linear regression (MLR), is used to create an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values).

QSAR studies have been applied to isoxazole derivatives to understand the structural requirements for their anticancer and anti-inflammatory activities. researchgate.netnih.gov For example, a QSAR model for isoxazole-piperazine derivatives identified the importance of specific molecular connectivity indices (topological descriptors) in describing their anticancer activity against different cell lines. researchgate.net A successful QSAR model is characterized by high correlation coefficients (R²) and predictive ability (Q²), indicating its reliability.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Natural Bond Orbital Analysis)

Understanding the intermolecular interactions within a crystal lattice is fundamental to materials science and drug design, as it governs properties like solubility, stability, and polymorphism.

Table 3: Example Hirshfeld Surface Interaction Percentages for an Isoxazole Derivative (Note: Data is illustrative and based on ethyl 5-phenylisoxazole-3-carboxylate, not this compound specifically) nih.gov

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 41.0% |

| C···H / H···C | 23.2% |

| O···H / H···O | 18.7% |

| N···H / H···N | 9.2% |

| C···C | 1.6% |

Natural Bond Orbital (NBO) Analysis is another theoretical method used to study charge transfer, hyperconjugation, and bonding interactions within a molecule. wikipedia.org NBO analysis translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. researchgate.net This method allows for the investigation of intramolecular interactions, such as the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which contributes to the molecule's stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). This analysis would be valuable for this compound to understand the electronic communication between the isoxazole and benzonitrile rings. nih.gov

Future Prospects and Emerging Trends in 4 5 Isoxazolyl Benzonitrile Research

Innovations in Synthetic Chemistry for Diversification

The future of 4-(5-Isoxazolyl)benzonitrile research is closely tied to the development of novel and efficient synthetic strategies to create a diverse range of analogs. Traditional methods for synthesizing the isoxazole (B147169) ring are being supplemented by modern, greener approaches.

One emerging trend is the use of environmentally benign aqueous media for the synthesis of isoxazole derivatives, which reduces reliance on hazardous organic solvents. mdpi.com Strategies such as intramolecular nitrile oxide cycloaddition (INOC) are enabling the clean and high-yield synthesis of complex fused isoxazole systems. mdpi.com This method involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with a nearby dipolarophile. mdpi.com Applying such innovative techniques to precursors of this compound could allow for the rapid generation of a library of derivatives with varied substituents on both the benzonitrile (B105546) and isoxazole rings.

Future synthetic efforts will likely focus on:

Green Chemistry Approaches: Expanding the use of aqueous media and catalysts like Sn(II)-Mont K10 to create more sustainable synthetic routes. acs.org

Multi-component Reactions: Designing one-pot syntheses that combine multiple starting materials to construct complex molecules in a single step, improving efficiency and reducing waste.

Regioselective Functionalization: Developing methods for the precise modification of the isoxazole ring, allowing for targeted alterations to fine-tune the compound's properties. rsc.org

These advancements will be crucial for structure-activity relationship (SAR) studies, enabling chemists to systematically modify the this compound scaffold to enhance its biological activity or material properties. rsc.org

Expanding the Scope of Biological Investigation

The isoxazole nucleus is associated with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. nih.govespublisher.com This broad therapeutic potential suggests that this compound and its derivatives are promising candidates for expanded biological screening.

Recent research on isoxazole-containing compounds has identified their potential as inhibitors of crucial biological targets. For instance, various derivatives have been investigated as:

Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines, including breast, cervical, and liver cancer. nih.govespublisher.com Some isoxazole compounds act as small molecule inhibitors of key signaling pathways involved in cancer cell survival and proliferation. espublisher.comespublisher.com Derivatives of a similar scaffold, 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, have shown potent inhibitory effects on BRD4, a promising target in breast cancer therapy. nih.gov

Enzyme Inhibitors: Demonstrating inhibitory activity against enzymes such as carbonic anhydrase and the molecular chaperone Hsp90. acs.orgnih.gov

Immunomodulators: A number of isoxazole derivatives have been shown to possess immunosuppressive and anti-inflammatory activities, which could be beneficial in treating autoimmune disorders. mdpi.commdpi.com

The future of biological investigation for this compound will likely involve screening against a wider array of targets. The creation of hybrid molecules, where the isoxazole-benzonitrile core is linked to other pharmacologically active moieties, represents a promising strategy to develop compounds with synergistic or multi-target activities. mdpi.com

| Biological Target/Activity | Example Isoxazole Scaffold | Therapeutic Area |

| BRD4 Inhibition | 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one | Breast Cancer |

| Hsp90 Inhibition | 3,4-disubstituted isoxazoles | Cancer |

| Carbonic Anhydrase Inhibition | Substituted isoxazoles | Various (e.g., glaucoma) |

| T-cell Proliferation Inhibition | Isoxazole-oxazole hybrids | Autoimmune Disorders |

| Cytotoxicity | N-phenyl-5-carboxamidyl Isoxazole | Colon Cancer |

Synergistic Application of Experimental and Computational Techniques

The integration of computational chemistry with experimental research is a powerful trend that is accelerating drug discovery and materials science. For isoxazole derivatives, techniques like molecular docking and molecular dynamics (MD) simulations are becoming indispensable tools. acs.orgnih.gov

Molecular docking studies, for example, can predict how a molecule like this compound might bind to a specific biological target, such as an enzyme's active site. acs.org This provides valuable insights into the potential mechanism of action and helps rationalize observed biological data. In studies of isoxazole compounds as Hsp90 inhibitors, docking was used to evaluate the binding modes of newly synthesized molecules. nih.gov Similarly, for carbonic anhydrase inhibitors, extensive MD simulations and binding free energy calculations have supported in vitro findings. acs.org

Future research on this compound will benefit from a synergistic workflow:

Computational Screening: Virtually screening libraries of this compound analogs against various protein targets to prioritize candidates for synthesis.

Synthesis and In Vitro Testing: Synthesizing the most promising compounds and evaluating their biological activity. acs.org

Computational Rationalization: Using molecular docking and simulation to understand the structure-activity relationships of the tested compounds, guiding the design of the next generation of more potent and selective molecules. nih.gov

This iterative cycle of computational prediction and experimental validation streamlines the discovery process, saving time and resources.

| Computational Technique | Application in Isoxazole Research | Reference |

| Molecular Docking | Predicting binding modes and affinity to protein targets (e.g., Hsp90, Carbonic Anhydrase) | acs.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time to assess stability | acs.org |

| Quantum Mechanics (QM) Calculations | Investigating electronic properties to understand antioxidant mechanisms (e.g., SET vs. HAT) | nih.gov |

Potential for Functional Materials and Advanced Chemical Probes

Beyond medicinal chemistry, the unique chemical and photophysical properties of the isoxazole ring open up avenues for its use in materials science. ingentaconnect.com Isoxazole derivatives have been explored for applications as liquid crystals, fluorescent sensors, and components in dye-sensitized solar cells. ingentaconnect.comlifechemicals.com

A particularly promising area is the development of fluorescent dyes and chemical probes. Researchers have successfully synthesized novel fluorescent dyes by incorporating an isoxazole ring into a larger heterocyclic system, creating compounds with significant Stokes shifts and high quantum yields, even in the solid state. mdpi.comresearchgate.net These properties are highly desirable for applications in bio-imaging and optoelectronics. mdpi.com

The this compound scaffold could serve as a core for:

Fluorescent Probes: By attaching specific recognition moieties, the scaffold could be used to design probes that light up in the presence of particular ions, enzymes, or other biomolecules.

Photochromic Materials: The isoxazole ring can undergo photoisomerization, a property that can be harnessed to create materials that change color upon exposure to light. ingentaconnect.com

High-Energy Materials: The nitrogen-oxygen bond in the isoxazole ring can release a significant amount of energy upon decomposition, making it a candidate for inclusion in high-energy density materials. ingentaconnect.com

The versatility of the isoxazole ring, combined with the electronic properties of the benzonitrile group, makes this compound a compelling platform for the future development of advanced materials and chemical tools for biological research. ingentaconnect.comnih.gov

Q & A

Q. What synthetic strategies are recommended for 4-(5-Isoxazolyl)benzonitrile, and how can reaction conditions be optimized to enhance yield?

Methodological Answer: Synthesis typically involves cyclocondensation or cross-coupling reactions. For example:

- Cyclocondensation: Reacting nitrile-containing precursors with hydroxylamine derivatives to form the isoxazole ring (e.g., AgCN/KCN-mediated cyclization for oxazole analogs) .

- Cross-Coupling: Suzuki-Miyaura coupling to attach the isoxazolyl group to the benzonitrile core (requires palladium catalysts and optimized ligands) .

Optimization Strategies:

- Temperature Control: Lowering reaction temperatures (e.g., 80°C in NMP solvent) reduces side-product formation .

- Catalyst Screening: Pd(PPh₃)₄ shows higher efficiency for aryl-aryl couplings compared to Pd(OAc)₂ .

| Method | Yield Range | Key Conditions | Reference |

|---|---|---|---|

| Cyclocondensation | 24–34% | AgCN, KCN, NMP solvent, 80°C | |

| Suzuki-Miyaura Coupling | 45–60% | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do DFT calculations complement experimental data?

Methodological Answer:

- FT-IR/Raman Spectroscopy: Identifies nitrile (C≡N, ~2220 cm⁻¹) and isoxazole ring vibrations (C-O-C, ~1250 cm⁻¹). DFT calculations validate vibrational modes by matching experimental peaks .

- NMR: ¹H/¹³C NMR resolves substituent effects (e.g., benzonitrile ring protons appear downfield due to electron-withdrawing nitrile) .

- X-ray Diffraction: Confirms molecular packing and dihedral angles between aromatic rings (critical for liquid crystal applications) .

Computational Integration: DFT predicts electronic properties (e.g., HOMO-LUMO gaps) and charge distribution, explaining reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions, and what strategies mitigate side reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The nitrile group deactivates the benzene ring, directing electrophilic substitutions to the meta-position. This reduces undesired byproducts in coupling reactions .

- Mitigation Strategies:

-

Use bulky ligands (e.g., SPhos) to sterically hinder competing reaction pathways .

-

Optimize solvent polarity (e.g., DMF/H₂O mixtures) to stabilize intermediates .

Case Study:

Substituting the isoxazolyl group with trifluoroethoxy (as in 2-fluoro-4-(trifluoroethoxy)benzonitrile) increases electrophilicity but reduces coupling efficiency by 15% due to steric hindrance .

Q. What contradictory findings exist regarding the biological activity of this compound derivatives, and how can experimental variables be standardized?

Methodological Answer:

- Contradictions: Some studies report IC₅₀ values <1 μM for kinase inhibition , while others show no activity due to assay pH variations (e.g., pH 7.4 vs. 6.8 altering protonation states) .

- Standardization:

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for kinase inhibition?

Methodological Answer:

- Key Modifications:

-

Isoxazole Substitution: Adding electron-donating groups (e.g., -NH₂) enhances binding to kinase ATP pockets (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for unsubstituted analogs) .

-

Nitrile Position: Para-substitution improves steric alignment with hydrophobic kinase pockets compared to ortho-substitution .

Case Study:

Replacing the isoxazolyl group with a triazole (as in 4-(triazolyl)benzonitrile) abolishes activity due to reduced π-π stacking with tyrosine residues .

Q. What role does this compound play in liquid crystal applications, and how does its molecular geometry enhance performance?

Methodological Answer:

- Multi-Ring Structure: The planar benzonitrile-isoxazole system promotes nematic phase stability (clearing point >150°C) .

- Functional Groups: The nitrile group increases dipole moment (4.2 D), enhancing dielectric anisotropy for faster electro-optic switching .

Comparative Data:

| Compound | Clearing Point (°C) | Dielectric Anisotropy (Δε) |

|---|---|---|

| This compound | 155 | 8.3 |

| 4-Cyanobiphenyl | 120 | 6.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.